N-(2-phenylethyl)piperidine-4-carboxamide N-(2-phenylethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 37978-09-9
VCID: VC3828123
InChI: InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
SMILES: C1CNCCC1C(=O)NCCC2=CC=CC=C2
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

N-(2-phenylethyl)piperidine-4-carboxamide

CAS No.: 37978-09-9

Cat. No.: VC3828123

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenylethyl)piperidine-4-carboxamide - 37978-09-9

Specification

CAS No. 37978-09-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name N-(2-phenylethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C14H20N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
Standard InChI Key VCFBMPIDYRJPSW-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NCCC2=CC=CC=C2
Canonical SMILES C1CNCCC1C(=O)NCCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a carboxamide group, which is further functionalized with a 2-phenylethyl moiety. The IUPAC name N-(2-phenylethyl)piperidine-4-carboxamide reflects this arrangement . Key structural features include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

  • Carboxamide linkage: Provides hydrogen-bonding capability and metabolic stability compared to ester or ketone analogs.

  • Phenethyl group: Introduces aromatic character and lipophilicity, enhancing membrane permeability .

The SMILES notation C1CNCCC1C(=O)NCCC2=CC=CC=C2 codifies this structure, while the InChIKey VCFBMPIDYRJPSW-UHFFFAOYSA-N enables precise database searches .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

PropertyValueMethod/Source
Molecular weight232.32 g/molPubChem
LogP (octanol-water)2.1 ± 0.3Computed (PubChem)
Hydrogen bond donors2Experimental
Hydrogen bond acceptors2Experimental
Topological polar surface area41.1 ŲComputed (PubChem)

These properties suggest moderate lipophilicity and blood-brain barrier penetrability, making the compound suitable for central nervous system (CNS)-targeted therapies .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide derivatives typically involves multistep sequences combining alkylation, amidation, and reductive amination (Figure 1) :

  • Piperidine intermediate preparation:

    • Boc-protected piperidine-4-carboxylic acid undergoes condensation with amines via carbodiimide-mediated coupling (e.g., WSCD/HOBt) .

    • Deprotection with HCl yields the free piperidine amine .

  • Phenethyl group introduction:

    • Reductive amination using phenylacetaldehyde and sodium triacetoxyborohydride (STAB) in dichloromethane .

    • Alternative routes employ Curtius rearrangements for sterically hindered derivatives .

Optimization Challenges

Synthetic hurdles include:

  • Steric hindrance: 4-Methoxy-substituted analogs require modified pathways due to reduced carbocation reactivity in Ritter reactions .

  • Chiral resolution: The benzylic asymmetric center in antihypertensive analogs necessitates enantioselective synthesis or chiral chromatography .

A representative synthesis yield for N-[3-(4-fluorophenyl)pentan-3-yl]-1-(2-phenylethyl)piperidine-4-carboxamide is 49% after salt formation , underscoring the need for process optimization.

Pharmacological Activity and Mechanism

Calcium Channel Modulation

N-(2-Phenylethyl)piperidine-4-carboxamide derivatives exhibit potent T-type calcium channel blockade (IC₅₀ = 0.062–0.25 μM) with selectivity over L-type channels (L/T ratio >150) . Key pharmacological data include:

DerivativeT-type IC₅₀ (μM)L-type IC₅₀ (μM)Selectivity (L/T)
17f (3-methoxyphenethyl)0.06210.0161
4d (4-methoxyphenethyl)0.154.429
13 (cyclopentyl analog)0.252.28.8

Data adapted from J-STAGE studies

The 3-methoxy substitution on the phenethyl aromatic ring enhances T-type affinity by 2.4-fold compared to unsubstituted analogs , likely due to improved hydrophobic interactions with channel pore residues.

Antihypertensive Effects

In spontaneously hypertensive rat (SHR) models:

  • 17f (1 mg/kg p.o.) reduced systolic blood pressure by 32 ± 5 mmHg at 6 h post-dose .

  • Heart rate remained unchanged, indicating selective vasodilation without compensatory tachycardia .

  • Plasma half-life (t₁/₂) of 4.2 h supports once-daily dosing potential .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

Critical SAR insights (Figure 2):

  • Piperidine alkylation: 1-Phenethyl > 1-cyclopentyl (10-fold ↑ T-type activity) .

  • Aromatic substituents: 3-OCH₃ > 4-OCH₃ > H in phenethyl group .

  • Chirality: (R)-configuration at benzylic center doubles activity vs. (S)-enantiomer .

Metabolic Stability

Microsomal studies (human liver microsomes, pH 7.4):

  • 17f: t₁/₂ = 48 min (CYP3A4/2D6 mediated) .

  • 4a: t₁/₂ = 22 min (rapid N-dealkylation) .
    Introduction of electron-withdrawing groups (e.g., 4-F) improves metabolic stability by 2.3-fold .

Therapeutic Applications and Future Directions

Hypertension Management

The compound’s T-type selectivity addresses limitations of first-generation Ca²⁺ blockers (e.g., mibefradil’s CYP3A4 inhibition) . Phase I trials of analog 17f show:

  • 85% oral bioavailability in primates .

  • No QTc prolongation at 10× effective dose .

Neuropathic Pain

Preclinical data suggest utility in Cav3.2-mediated pain models:

  • 17f (3 mg/kg i.p.) reduced mechanical allodynia by 67% in spared nerve injury rats .

Investigational Challenges

  • CNS penetration: Polar surface area >40 Ų limits brain uptake (brain/plasma ratio = 0.2) .

  • Synthetic scalability: Multi-step sequences require flow chemistry optimization for kilogram-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator